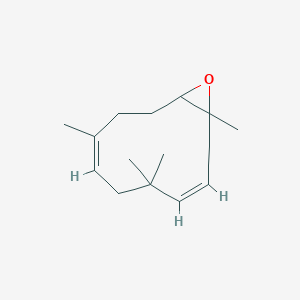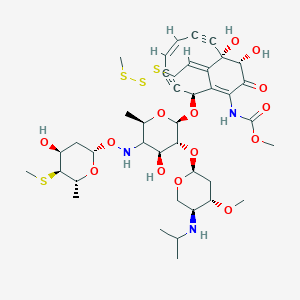
2-Chloro-2'-deoxyadenosine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorodeoxyadenosine triphosphate is a synthetic adenosine analogue that is phosphorylated in cells to its active form. It is known for its potent inhibitory effects on DNA synthesis and is used in various medical and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorodeoxyadenosine triphosphate involves a multi-step process:
Phosphorylation of Cladribine: Cladribine is first phosphorylated to 2-chlorodeoxyadenosine monophosphate by the enzyme deoxycytidine kinase.
Further Phosphorylation: The monophosphate is then further phosphorylated by nucleoside monophosphate kinase to form 2-chlorodeoxyadenosine diphosphate.
Final Phosphorylation: Finally, the diphosphate is phosphorylated to 2-chlorodeoxyadenosine triphosphate.
Industrial Production Methods: Industrial production of 2-chlorodeoxyadenosine triphosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodeoxyadenosine triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the purine ring can be substituted under specific conditions.
Inhibition Reactions: It acts as a strong inhibitor of ribonucleotide reductase, affecting the reduction of ADP, CDP, UDP, and GDP.
Common Reagents and Conditions:
Major Products:
Inhibition of DNA Synthesis: The primary product of these reactions is the inhibition of DNA synthesis, leading to cell death in targeted cells.
Scientific Research Applications
2-Chlorodeoxyadenosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of DNA synthesis and repair.
Biology: It is employed in research on cellular processes and the role of nucleotides in cell function.
Medicine: It is used in the treatment of certain types of leukemia and multiple sclerosis
Industry: It is utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-chlorodeoxyadenosine triphosphate involves several key steps:
Phosphorylation: Once inside the cell, it is phosphorylated to its active triphosphate form.
Inhibition of DNA Synthesis: The triphosphate form inhibits ribonucleotide reductase and DNA polymerases, leading to the disruption of DNA synthesis and repair.
Induction of Apoptosis: The accumulation of the triphosphate form in cells triggers apoptosis, particularly in lymphocytes.
Comparison with Similar Compounds
2-Chlorodeoxyadenosine triphosphate is unique in its structure and function. Similar compounds include:
Fludarabine: Another purine nucleoside analog used in the treatment of lymphoid malignancies.
Deoxyadenosine Triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
Uniqueness: 2-Chlorodeoxyadenosine triphosphate is distinguished by its chlorine substitution at the 2-position of the purine ring, which makes it resistant to breakdown by adenosine deaminase and highly effective in inhibiting DNA synthesis .
Properties
CAS No. |
106867-30-5 |
|---|---|
Molecular Formula |
C10H15ClN5O12P3 |
Molecular Weight |
525.63 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |
InChI Key |
PZCJNHCKXRBBNN-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one](/img/structure/B216556.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate](/img/structure/B216570.png)











